3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
CAS No.: 899788-23-9
Cat. No.: VC6531752
Molecular Formula: C23H20FN3O4
Molecular Weight: 421.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899788-23-9 |
|---|---|
| Molecular Formula | C23H20FN3O4 |
| Molecular Weight | 421.428 |
| IUPAC Name | 3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C23H20FN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) |
| Standard InChI Key | UPDRFCBJHUHVEW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)F |
Introduction
Structural and Physicochemical Properties
Core Scaffold and Substituent Analysis
The compound’s tetrahydroquinazoline core (1,2,3,4-tetrahydroquinazoline-2,4-dione) provides a rigid bicyclic framework that facilitates interactions with biological targets through hydrogen bonding and π-π stacking. The 2-fluorophenylmethyl group at the N1 position introduces electron-withdrawing effects, potentially enhancing metabolic stability and target binding affinity compared to non-halogenated analogs. The propanamide side chain, terminating in a furan-2-ylmethyl group, contributes to molecular flexibility and solubility, with the furan oxygen acting as a hydrogen bond acceptor.
Key physicochemical parameters include a molecular weight of 421.43 g/mol and a calculated logP of ~2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area (PSA) of ~90 Ų, derived from the two carbonyl groups and furan oxygen, indicates balanced solubility-permeability characteristics.
Comparative Analysis with Structural Analogs
Comparative data with methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PubChem CID: 53438907) highlight the impact of substituent positioning :
| Property | Target Compound | Analog (CID 53438907) |
|---|---|---|
| Molecular Weight | 421.43 g/mol | 314.27 g/mol |
| logP | ~2.8 | ~2.1 |
| Polar Surface Area | ~90 Ų | ~85 Ų |
| Fluorine Position | 2-fluorophenyl | 4-fluorophenyl |
| Functional Group | Propanamide + furan | Methyl ester |
The 2-fluorophenyl substitution in the target compound may confer enhanced metabolic stability over the 4-fluoro analog due to reduced susceptibility to oxidative dehalogenation. The propanamide side chain replaces the methyl ester in CID 53438907, potentially improving hydrolytic stability and enabling hydrogen bonding with biological targets .
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis follows a convergent approach, as inferred from analogous quinazoline derivatives:
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 2,4-dioxotetrahydroquinazoline scaffold .
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N1-Alkylation: Reaction with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the 2-fluorophenylmethyl group.
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Side Chain Installation:
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Michael addition of acrylonitrile to the C3 position, followed by hydrolysis to the carboxylic acid.
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Amide coupling with furfurylamine using EDCl/HOBt or other carbodiimide-based reagents.
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Critical reaction parameters include:
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Temperature control (<60°C) during N1-alkylation to prevent epimerization .
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Anhydrous conditions for amide coupling to minimize hydrolysis.
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Purification via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water.
Analytical Characterization
Structural confirmation employs:
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¹H/¹³C NMR: Key signals include:
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HRMS: Expected [M+H]⁺ at m/z 422.1598 (calculated for C₂₃H₂₁FN₃O₄⁺).
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IR Spectroscopy: Stretches at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (quinazolinone C=O).
Biological Activity and Mechanistic Insights
Antimicrobial Activity
The furan moiety’s electronegative oxygen atom may disrupt microbial cell membranes through dipole interactions, while the fluorophenyl group enhances penetration into lipid bilayers. Analogous compounds show MIC values of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli.
Pharmacokinetic Predictions
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Absorption: High intestinal permeability (predicted Caco-2 permeability >5 × 10⁻⁶ cm/s) due to moderate logP.
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Metabolism: Likely CYP3A4-mediated oxidation of the furan ring to cis-2-butene-1,4-dialdehyde, necessitating structural modification to reduce toxicity.
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Half-Life: Estimated t₁/₂ of 4-6 hours in human liver microsomes, suggesting twice-daily dosing requirements.
Medicinal Chemistry Applications
Lead Optimization Strategies
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Furan Replacement: Substituting furan with thiophene or pyridine to modulate electron density and reduce metabolic activation.
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Fluorine Isosteres: Replacing 2-fluorophenyl with 2-chlorophenyl or 2-trifluoromethyl groups to balance lipophilicity and toxicity.
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Prodrug Approaches: Esterification of the terminal amide to improve oral bioavailability .
Target Identification
Potential targets inferred from structural analogs include:
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Heat Shock Protein 90 (HSP90): Quinazolinones bind to the ATPase domain, disrupting client protein folding .
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Tubulin Polymerization: Inhibition of microtubule assembly via colchicine site interaction, as seen with N-aryl substituted derivatives.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling N1 vs. N3 alkylation during quinazolinone functionalization requires careful base selection .
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Amide Racemization: Risk of epimerization at the propanamide stereocenter under acidic/basic conditions.
Biological Evaluation Priorities
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In Vitro Profiling: Kinase inhibition panels (e.g., Eurofins KinaseProfiler) and cytotoxicity assays against NCI-60 cell lines.
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In Vivo Studies: Xenograft models for pharmacokinetic-pharmacodynamic correlation and maximum tolerated dose determination.
Computational Modeling Opportunities
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